3-chloro-N-[2-(4-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide 3-chloro-N-[2-(4-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC21454660
InChI: InChI=1S/C18H16ClNO2S/c1-22-13-8-6-12(7-9-13)10-11-20-18(21)17-16(19)14-4-2-3-5-15(14)23-17/h2-9H,10-11H2,1H3,(H,20,21)
SMILES: COC1=CC=C(C=C1)CCNC(=O)C2=C(C3=CC=CC=C3S2)Cl
Molecular Formula: C18H16ClNO2S
Molecular Weight: 345.8 g/mol

3-chloro-N-[2-(4-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide

CAS No.:

Cat. No.: VC21454660

Molecular Formula: C18H16ClNO2S

Molecular Weight: 345.8 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-[2-(4-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide -

Specification

Molecular Formula C18H16ClNO2S
Molecular Weight 345.8 g/mol
IUPAC Name 3-chloro-N-[2-(4-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide
Standard InChI InChI=1S/C18H16ClNO2S/c1-22-13-8-6-12(7-9-13)10-11-20-18(21)17-16(19)14-4-2-3-5-15(14)23-17/h2-9H,10-11H2,1H3,(H,20,21)
Standard InChI Key ADFQSVVHEAFYRL-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CCNC(=O)C2=C(C3=CC=CC=C3S2)Cl
Canonical SMILES COC1=CC=C(C=C1)CCNC(=O)C2=C(C3=CC=CC=C3S2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The molecular structure of 3-chloro-N-[2-(4-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide comprises several key functional groups:

  • A benzothiophene ring system with a chlorine atom at position 3.

  • A carboxamide group (CONH-CONH-) attached at position 2 of the benzothiophene ring.

  • A side chain consisting of an ethyl group linked to a methoxy-substituted phenyl ring.

The IUPAC name for this compound is 3-chloro-N-[2-(4-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide, and its canonical SMILES representation is COC1=CC=C(C=C1)CCNC(=O)C2=C(C3=CC=CC=C3S2)Cl .

Physicochemical Properties

Table 1 summarizes the key physicochemical properties of the compound:

PropertyValue
Molecular FormulaC18H16ClNO2S\text{C}_{18}\text{H}_{16}\text{ClNO}_2\text{S}
Molecular Weight345.8 g/mol
Exact Mass345.059 g/mol
Topological Polar Surface Area66.6 Ų
XLogP5.1 (indicating lipophilicity)
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count5

These properties suggest that the compound is moderately lipophilic, which may influence its bioavailability and interaction with biological membranes.

Spectral Data

Spectroscopic techniques such as IR, NMR, and mass spectrometry are commonly used to characterize this compound:

  • IR Spectroscopy: Key absorption bands include those for the carboxamide group (C=O\text{C=O}) around 1650 cm1^{-1}, aromatic C-H stretching near 3100 cm1^{-1}, and methoxy group vibrations around 1250 cm1^{-1} .

  • NMR Spectroscopy: Proton (1H^1\text{H}) and carbon (13C^13\text{C}) spectra reveal signals corresponding to aromatic protons, the methoxy group, and the ethyl chain .

  • Mass Spectrometry (MS): The molecular ion peak (M+\text{M}^+) appears at m/z = 345.8, consistent with its molecular weight .

Synthesis of the Compound

General Synthetic Approach

The synthesis of 3-chloro-N-[2-(4-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide involves multiple steps, starting from readily available precursors such as benzothiophene derivatives and chloroacetophenones. The key steps include:

  • Functionalization of the benzothiophene ring to introduce a chlorine atom at position 3.

  • Formation of the carboxamide group through acylation reactions.

  • Attachment of the ethyl chain bearing the methoxyphenyl moiety via nucleophilic substitution or reductive amination.

Detailed Reaction Scheme

A representative synthetic route is outlined below:

  • Step 1: Chlorination of benzothiophene using reagents such as thionyl chloride or phosphorus pentachloride.

  • Step 2: Conversion of chlorobenzothiophene into a carboxylic acid derivative (e.g., benzothiophene-2-carboxylic acid).

  • Step 3: Formation of the carboxamide by reacting the acid chloride with an amine precursor containing the methoxyphenylethyl group.

The reaction conditions require careful control of temperature, solvent choice (e.g., acetone or DMF), and catalysts to ensure high yields and purity .

Biological Activities

Antimicrobial Properties

Studies have demonstrated that benzothiophene derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains . The presence of electron-donating groups (e.g., methoxy) on the phenyl ring enhances these activities by improving membrane permeability.

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